molecular formula C24H21N3O4S B10996256 Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10996256
M. Wt: 447.5 g/mol
InChI Key: GOTYAPONKIOVQN-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinoline core, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with 3-methoxyaniline, the quinoline core is synthesized through a series of reactions including nitration, reduction, and cyclization.

    Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving a thioamide and an α-halo ketone.

    Coupling Reaction: The quinoline and thiazole intermediates are coupled using a carbonylation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound’s structure suggests potential pharmacological activities, including enzyme inhibition and receptor modulation. It is being investigated for its potential use in drug development, particularly for targeting specific pathways in cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may interfere with signaling pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyphenylacetate: Similar in having an ethyl ester and methoxyphenyl group but lacks the quinoline and thiazole rings.

    Quinoline derivatives: Compounds like chloroquine and quinine, which also feature the quinoline core but differ in their functional groups and biological activities.

    Thiazole derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which contain the thiazole ring but have different substituents and applications.

Uniqueness

Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of a quinoline core, thiazole ring, and ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C24H21N3O4S/c1-3-31-22(28)12-16-14-32-24(25-16)27-23(29)19-13-21(15-7-6-8-17(11-15)30-2)26-20-10-5-4-9-18(19)20/h4-11,13-14H,3,12H2,1-2H3,(H,25,27,29)

InChI Key

GOTYAPONKIOVQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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